molecular formula C15H17NO4 B8329245 4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate

4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate

Cat. No. B8329245
M. Wt: 275.30 g/mol
InChI Key: CBMAXXIMFFBFFB-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a solution of 4-tert-butyl 1-methyl 2-nitroterephthalate (prepared according to Gao, Y. et. al WO2001070737) (2.15 g, 7.64 mmol) in tetrahydrofuran (30 mL) was added a 1M solution of vinylmagnesium bromide in tetrahydrofuran (23.0 mL) at −40° C., followed by stirring at room temperature for 18 hours. The reaction mixture was quenched by the addition of a solution of 1 M aqueous ammonium chloride, and the organic portion of the solvent was evaporated. The resulting material was partitioned with ethyl acetate (300 mL), and the organic layer was separated then washed with 10% aqueous citric acid (100 mL) and brine, dried over sodium sulfate, filtered and the solvent was concentrated. The resulting crude material was purified by column chromatography (hexane:ethyl acetate 9:1 to 7:3 eluent) to give 4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate (0.58 g, 27%). 1H NMR (400 MHz, CDCl3): 10.00 (bs, 1H), 7.88 (dd, 2H), 7.43 (m, 1H), 7.19 (m, 1H), 4.00 (s, 3H), 1.66 (s, 9H). MS (EI) for C15H17NO4: 274 (M−H).
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O.[CH:21]([Mg]Br)=[CH2:22]>O1CCCC1>[NH:1]1[C:4]2[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=[C:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C:13]=2[CH:22]=[CH:21]1

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of a solution of 1 M aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
the organic portion of the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting material was partitioned with ethyl acetate (300 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
then washed with 10% aqueous citric acid (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by column chromatography (hexane:ethyl acetate 9:1 to 7:3 eluent)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C=CC=2C(=CC=C(C12)C(=O)OC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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